molecular formula C8H12N2 B055696 1-(2-Methylpyridin-4-YL)ethanamine CAS No. 114919-76-5

1-(2-Methylpyridin-4-YL)ethanamine

Cat. No. B055696
M. Wt: 136.19 g/mol
InChI Key: WALYOUZSNROLAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Methylpyridin-4-yl)ethanamine and related compounds can be approached through decarbonylation reactions of α-diketones. For instance, the decarbonylation of 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and related compounds has been studied, showing the formation of complex ion peaks resulting from the loss of CO fragments. This method highlights an interesting route for synthesizing pyridinyl ethanamine derivatives (Percino et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-methylpyridin-2-yl)thiourea, has been elucidated through crystallography, demonstrating various hydrogen bonding patterns and structural motifs. These studies provide insights into the molecular configurations that 1-(2-Methylpyridin-4-yl)ethanamine could adopt under different conditions (Böck et al., 2020).

Chemical Reactions and Properties

The chemical behavior of 1-(2-Methylpyridin-4-yl)ethanamine derivatives in reactions with aromatic aldehydes and ketones has been explored, revealing the formation of secondary amines. This suggests a broad reactivity profile for 1-(2-Methylpyridin-4-yl)ethanamine, which could be leveraged in the synthesis of more complex organic structures (Arutyunyan et al., 2017).

Scientific Research Applications

  • Application in Biological Properties Research

    • Field : Biological Sciences
    • Summary : The compound has been used in the synthesis of a 1-(2-Methylpyridin-4-yl) Olivacine Derivative .
    • Methods : The compound was synthesized starting from 2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethylamine and 2-methylisonicotinic acid .
    • Results : The new compound showed significant cytostatic activity for cultured L1210 cells and no inhibition of growth of the E. coli O56 strain was observed .
  • Application in Structural Characterization

    • Field : Chemical Crystallography
    • Summary : The compound has been used in the structural characterization of two polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and two derived 2-aminothiazoles .
    • Methods : The compound was derived from 1 and the respective α-bromoketone via the Hantzsch reaction .
    • Results : Both polymorphic forms crystallize in the monoclinic system but exhibit distinctly different intermolecular hydrogen bonding patterns .

properties

IUPAC Name

1-(2-methylpyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALYOUZSNROLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpyridin-4-YL)ethanamine

CAS RN

114919-76-5
Record name 1-(2-methylpyridin-4-yl)ethan-1-amine
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